Physicochemical Differentiation: LogP and PSA of CAS 909397-07-5 vs. Bicifadine and DOV 21,947
The calculated LogP of CAS 909397-07-5 is 2.15, and its topological PSA is 12.47 Ų . For comparison, the calculated LogP of bicifadine (N-unsubstituted analog) is approximately 2.8–3.0 (estimated from its structure, which lacks the polar methoxyethyl group), and DOV 21,947 (1-(3,4-dichlorophenyl) analog) has a LogP of approximately 3.5–3.8 [1]. The N-(2-methoxyethyl) group of CAS 909397-07-5 reduces LogP by approximately 0.7–1.6 log units relative to these comparators, while maintaining a low PSA favorable for blood-brain barrier penetration. This positions the compound in a more favorable CNS drug-like property space (LogP 1–3, PSA < 70 Ų) compared to the more lipophilic bicifadine and DOV 21,947 scaffolds [2].
| Evidence Dimension | Calculated lipophilicity (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.15; PSA = 12.47 Ų |
| Comparator Or Baseline | Bicifadine: LogP ~2.8–3.0 (estimated), PSA ~3.2 Ų; DOV 21,947: LogP ~3.5–3.8 (estimated), PSA ~3.2 Ų |
| Quantified Difference | LogP reduced by 0.7–1.6 log units vs. bicifadine and DOV 21,947; PSA increased by ~9.3 Ų |
| Conditions | Calculated properties; LogP from ChemSrc (XLogP3 method); comparator values estimated from chemical structure using standard algorithms |
Why This Matters
Lower LogP with maintained low PSA suggests potentially improved absorption, distribution, metabolism, and excretion (ADME) and reduced off-target binding compared to more lipophilic analogs, making CAS 909397-07-5 a preferred starting point for CNS lead optimization programs targeting an optimal CNS multiparameter optimization (MPO) score.
- [1] PubChem. Bicifadine (CID 122180) and DOV 21,947 (CID 10487442). Calculated properties. Accessed May 2026. View Source
- [2] Wager TT, et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chem Neurosci. 2010;1(6):420-434. PMID: 22778837. View Source
